molecular formula C19H15N5O2 B4427776 N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4427776
M. Wt: 345.4 g/mol
InChI Key: OIYZGXUKRKBGOH-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyridine ring, a pyrrole ring, and an oxadiazole ring

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(21-13-14-4-3-9-20-12-14)19-22-17(23-26-19)15-5-7-16(8-6-15)24-10-1-2-11-24/h1-12H,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYZGXUKRKBGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, possibly due to its ability to interact with specific proteins or enzymes.

    Medicine: Research has indicated that it may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism by which N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and heterocyclic structures. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules that feature pyridine, pyrrole, or oxadiazole rings. For example:

N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of these rings, which may confer distinct properties and applications not seen in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(PYRIDIN-3-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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